Moxalactam, also known as latamoxef, is a synthetic beta-lactam antibiotic belonging to the oxacephem subclass. [, ] It is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many aerobic and anaerobic species. [, ] Moxalactam exhibits significant resistance to hydrolysis by beta-lactamases, enzymes produced by bacteria that provide resistance to beta-lactam antibiotics. [, ] This resistance is particularly noteworthy against Enterobacteriaceae, making it a valuable tool in research exploring antibiotic resistance mechanisms. [, ]
A detailed synthesis analysis specifically focusing on moxalactam, excluding aspects related to drug use or side effects, was not found within the provided papers. One paper describes a method for preparing high-purity latamoxef sodium, which involves a series of reactions and purification steps, but the details are presented in a patent-like format and do not provide a comprehensive scientific analysis of the synthesis. []
Moxalactam is distinguished by its oxacephem nucleus, where an oxygen atom replaces the sulfur atom found in traditional cephalosporins. [] This unique structural feature contributes to its enhanced antibacterial activity compared to its cephalosporin analogs. [] Moxalactam's molecular structure also includes a methyltetrazolethiol moiety, a 7-alpha-methoxy substituent, and a p-hydroxyphenylmalonyl group, each playing a critical role in its biological activity. [] The methyltetrazolethiol moiety contributes to maximizing in vitro activity, while the 7-alpha-methoxy and p-hydroxyphenylmalonyl groups enhance stability against beta-lactamases and influence its pharmacokinetics, resulting in a long half-life without high serum binding. []
One paper analyzes the effects of 1-S replaced and/or decarboxylated latamoxef on rabbit platelet aggregation in vitro, indicating structural modifications can impact its biological effects. [] Another study investigates the interaction of moxalactam with AmpC beta-lactamase, highlighting the importance of the bulky 6(7)alpha substituent in its inhibitory activity. []
Moxalactam's remarkable resistance to beta-lactamases makes it a valuable tool for investigating antibiotic resistance mechanisms. [, ] Research utilizing moxalactam has explored its interaction with various beta-lactamases, providing insights into the structural features and molecular mechanisms that contribute to its resistance. [] These studies contribute to the development of new antibiotics with enhanced resistance profiles.
Moxalactam has been widely utilized in animal models to investigate its efficacy against various bacterial infections. [, ] Studies have demonstrated its effectiveness in treating intraperitoneal infections caused by cefazolin-resistant bacteria in mice, including Enterobacteriaceae, glucose-nonfermenting bacteria, and Bacteroides fragilis. [] Moxalactam has also shown promising results in a rabbit model of Escherichia coli meningitis, achieving high concentrations in cerebrospinal fluid and demonstrating bactericidal activity. [] Additionally, research using a mouse model of subcutaneous abscesses has highlighted moxalactam's effectiveness against Bacteroides fragilis, demonstrating good penetration into infected sites and stability against beta-lactamase in vivo. []
Moxalactam's broad antibacterial spectrum has prompted numerous studies investigating its activity against various bacterial species. [, ] Research has demonstrated its effectiveness against a wide range of gram-positive and gram-negative bacteria, including those resistant to other beta-lactam antibiotics. [, , , , , , , ] These studies have provided valuable data on the susceptibility of different bacterial species to moxalactam, guiding research on the development of new antibiotics and the management of bacterial infections.
Given its broad antibacterial spectrum, future research could explore the potential of moxalactam or its analogs in treating infections caused by multidrug-resistant bacteria, particularly those resistant to other beta-lactam antibiotics. [] This could involve investigating its efficacy against emerging bacterial pathogens and exploring its potential in combination therapies with other antibiotics to enhance its effectiveness and combat antibiotic resistance.
Despite its effectiveness, moxalactam’s use has declined due to concerns about bleeding complications. [, ] Future research could focus on developing novel moxalactam analogs with improved safety profiles while retaining its broad-spectrum activity and beta-lactamase resistance. This could involve modifications to its molecular structure, guided by insights gained from studies on its mechanism of action and interaction with beta-lactamases.
Moxalactam's high resistance to beta-lactamases provides a valuable starting point for developing new antibiotics to combat the growing threat of antibiotic resistance. [] Future research could explore the specific structural features and molecular interactions responsible for its resistance, utilizing this knowledge to design novel antibiotics with enhanced resistance profiles against a broader range of beta-lactamases.
CAS No.: 127687-08-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2